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Abstract
Broussin is a naturally occurring flavan, a subclass of flavonoids, predominantly isolated from

plants of the Broussonetia genus, such as paper mulberry (Broussonetia papyrifera). As a

member of the flavonoid family, Broussin is anticipated to possess a range of biological

activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical

guide provides a comprehensive overview of the current scientific knowledge on Broussin,

detailing its chemical structure, physicochemical and spectroscopic properties, and known

biological activities. The document also outlines experimental protocols for its isolation and

potential synthesis, and discusses its putative mechanisms of action, including the modulation

of key cellular signaling pathways. This guide is intended to serve as a foundational resource

for researchers and professionals in the fields of natural product chemistry, pharmacology, and

drug development who are interested in the therapeutic potential of Broussin.

Chemical Structure and Identification
Broussin is chemically classified as a flavan. Its formal IUPAC name is (2S)-2-(4-

methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol[1]. The chemical structure of Broussin is

characterized by a C6-C3-C6 backbone, typical of flavonoids, with a saturated C ring.
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Table 1: Chemical Identifiers of Broussin

Identifier Value

IUPAC Name
(2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-

chromen-7-ol[1]

Molecular Formula C₁₆H₁₆O₃[1]

Molecular Weight 256.30 g/mol [1]

CAS Number 76045-50-6[1]

ChEBI ID CHEBI:3185[1]

PubChem CID 442277[1]

Canonical SMILES
COC1=CC=C(C=C1)

[C@@H]2CCC3=C(O2)C=C(C=C3)O[1]

InChI Key JTPMXGZHRQYFTB-HNNXBMFYSA-N[1]

Physicochemical and Spectroscopic Properties
The physicochemical properties of Broussin are essential for its handling, formulation, and

pharmacokinetic profiling. While extensive experimental data for Broussin is not readily

available in the public domain, computational predictions provide valuable insights.

Table 2: Predicted Physicochemical Properties of Broussin

Property Predicted Value

XLogP3 3.4

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 2

Topological Polar Surface Area 38.7 Å²

Heavy Atom Count 19
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Spectroscopic Data:

Detailed experimental spectroscopic data for Broussin is not widely published. However,

based on its chemical structure, the expected spectral characteristics are as follows:

¹H-NMR and ¹³C-NMR: The proton and carbon NMR spectra would be expected to show

signals corresponding to the aromatic protons and carbons of the two benzene rings, the

methoxy group, and the aliphatic protons of the dihydropyran ring.

Mass Spectrometry (MS): The mass spectrum of Broussin would show a molecular ion peak

corresponding to its molecular weight.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption

bands for the hydroxyl group (O-H stretching), aromatic C-H stretching, aliphatic C-H

stretching, and C-O stretching vibrations.

Biological Activities and Quantitative Data
While specific quantitative bioactivity data for Broussin is limited in publicly accessible

literature, compounds isolated from the Broussonetia genus have demonstrated a variety of

pharmacological effects, including antioxidant, anti-inflammatory, antibacterial, and anticancer

activities. The data presented below is for compounds structurally related to Broussin or for

extracts from Broussonetia papyrifera and should be considered indicative of potential activities

of Broussin, warranting further specific investigation.

Table 3: Antioxidant Activity of Related Compounds from Broussonetia papyrifera

Compound Assay IC₅₀ (µM) Reference

Broussopapyrin A DPPH 22.33 ± 1.50 [2]

Broussopapyrin A ABTS 15.15 ± 2.07 [2]

BHT (standard) DPPH 139.41 ± 2.26 [2]

BHT (standard) ABTS 92.15 ± 5.46 [2]

Table 4: Putative Antibacterial Activity of Broussin
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Bacterial Strain Assay MIC (µg/mL)

Staphylococcus aureus Broth microdilution Data not available

Escherichia coli Broth microdilution Data not available

Table 5: Putative Anti-inflammatory Activity of Broussin

Cell Line Assay IC₅₀ (µM)

RAW 264.7 macrophages Nitric Oxide (NO) Production Data not available

Table 6: Putative Anticancer Activity of Broussin

Cell Line Assay IC₅₀ (µM)

Various Cancer Cell Lines MTT Assay Data not available

Experimental Protocols
Isolation of Phenolic Compounds from Broussonetia
papyrifera
The following is a general protocol for the isolation of phenolic compounds from Broussonetia

papyrifera, which can be adapted for the specific isolation of Broussin.

Workflow for Isolation of Phenolic Compounds

Caption: General workflow for the isolation of phenolic compounds from Broussonetia

papyrifera.

Detailed Methodology:

Extraction: Dried and powdered leaves of Broussonetia papyrifera are extracted with n-

butanol at room temperature.
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Concentration: The n-butanol extract is concentrated under reduced pressure to yield a

crude extract.

Column Chromatography: The crude extract is subjected to silica gel column

chromatography.

Elution: The column is eluted with a gradient of solvents, such as a mixture of chloroform and

methanol, with increasing polarity.

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer

chromatography (TLC).

Purification: Fractions containing compounds with similar TLC profiles to that expected for

Broussin are combined and further purified using techniques like Sephadex LH-20 column

chromatography and/or preparative high-performance liquid chromatography (HPLC).

Structural Elucidation: The purified compound is subjected to spectroscopic analysis,

including ¹H-NMR, ¹³C-NMR, and mass spectrometry, to confirm its identity as Broussin[3].

Synthesis of Broussin (7-hydroxy-4'-methoxyflavan)
A specific, detailed synthesis protocol for Broussin is not readily available. However, a

plausible synthetic route can be devised based on general methods for flavan synthesis. One

common approach involves the synthesis of a chalcone intermediate followed by cyclization

and reduction.

Proposed Synthetic Pathway for Broussin

2,4-Dihydroxyacetophenone

2',4'-Dihydroxy-4-methoxychalcone

Claisen-Schmidt condensation

4-Methoxybenzaldehyde

7-Hydroxy-4'-methoxyflavanoneCyclization Broussin 
 (7-Hydroxy-4'-methoxyflavan)

Reduction

Click to download full resolution via product page

Caption: A proposed synthetic pathway for Broussin.
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Detailed Methodology (General Procedure):

Chalcone Synthesis (Claisen-Schmidt Condensation): 2,4-Dihydroxyacetophenone is

reacted with 4-methoxybenzaldehyde in the presence of a base (e.g., NaOH or KOH) in an

alcoholic solvent to form 2',4'-dihydroxy-4-methoxychalcone.

Flavanone Synthesis (Cyclization): The resulting chalcone is subjected to acid- or base-

catalyzed intramolecular cyclization to yield 7-hydroxy-4'-methoxyflavanone.

Flavan Synthesis (Reduction): The flavanone is then reduced to the corresponding flavan,

Broussin. This can be achieved through catalytic hydrogenation or using reducing agents

like sodium borohydride.

Antioxidant Activity Assays
DPPH Radical Scavenging Assay:

Prepare a stock solution of Broussin in a suitable solvent (e.g., methanol or DMSO).

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

In a 96-well plate, add different concentrations of Broussin to the DPPH solution.

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

ABTS Radical Cation Decolorization Assay:

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium

persulfate and allowing the mixture to stand in the dark.

Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a certain

wavelength (e.g., 734 nm).

Add different concentrations of Broussin to the diluted ABTS•+ solution.
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After a set incubation time, measure the absorbance.

Calculate the percentage of inhibition and determine the IC₅₀ value.

Anti-inflammatory Activity Assay (Nitric Oxide
Production)
Workflow for Nitric Oxide Production Assay

Caption: Workflow for the in vitro nitric oxide production assay.

Detailed Methodology:

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

Pre-treat the cells with various concentrations of Broussin for a specified time.

Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and nitric oxide

(NO) production, excluding a negative control group.

Incubate the cells for 24 hours.

Collect the cell culture supernatant.

Determine the nitrite concentration in the supernatant, which is an indicator of NO

production, using the Griess reagent.

Measure the absorbance at approximately 540 nm.

Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Putative Mechanism of Action and Signaling
Pathways
Direct studies on the signaling pathways modulated by Broussin are currently lacking.

However, as a flavonoid, Broussin is likely to exert its biological effects by modulating key

cellular signaling pathways that are commonly affected by this class of compounds. These
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include the NF-κB, MAPK, and PI3K/Akt pathways, which are central to inflammation, cell

proliferation, and survival.

Inflammatory Stimuli (e.g., LPS) Broussin (Flavanoid)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0094198
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0094198
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0094198
https://www.benchchem.com/product/b1208535#chemical-structure-and-properties-of-broussin
https://www.benchchem.com/product/b1208535#chemical-structure-and-properties-of-broussin
https://www.benchchem.com/product/b1208535#chemical-structure-and-properties-of-broussin
https://www.benchchem.com/product/b1208535#chemical-structure-and-properties-of-broussin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1208535?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

